molecular formula C25H28N2O2 B5986160 N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide

N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide

Cat. No.: B5986160
M. Wt: 388.5 g/mol
InChI Key: HAODLQDRXUNWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, also known as CP-154,526, is a small molecule antagonist of corticotropin-releasing factor (CRF) receptors. CRF is a neuropeptide that plays a crucial role in the regulation of stress responses, and CRF receptors have been implicated in a variety of psychiatric and neurological disorders. CP-154,526 has been extensively studied for its potential therapeutic applications in these disorders.

Mechanism of Action

N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is a selective antagonist of CRF receptors, specifically the CRF1 receptor subtype. By blocking the binding of CRF to its receptors, this compound can modulate the stress response and reduce anxiety and depressive behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the release of stress hormones such as cortisol and ACTH, modulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis, and reducing anxiety and depressive behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is its selectivity for the CRF1 receptor subtype, which allows for more precise targeting of the stress response. However, one limitation is that it may not be effective in all individuals, as there is significant individual variation in the CRF system.

Future Directions

There are several potential future directions for research on N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide. One area of interest is its potential use in the treatment of addiction, as CRF has been implicated in drug-seeking behaviors. Another area of interest is its potential use in the treatment of chronic pain, as CRF has been shown to play a role in pain perception. Additionally, further research is needed to better understand the individual variability in the CRF system and how this may impact the effectiveness of this compound in different individuals.

Synthesis Methods

N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the condensation of 1-(1-cyclopenten-1-yl)acetic acid with piperidine, followed by the coupling of the resulting product with 4-biphenylcarboxylic acid. The final product is then purified using chromatography.

Scientific Research Applications

N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in a variety of psychiatric and neurological disorders, including anxiety disorders, depression, and addiction. It has also been investigated for its potential use in the treatment of chronic pain and gastrointestinal disorders.

Properties

IUPAC Name

N-[[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c28-24(22-14-12-21(13-15-22)20-8-2-1-3-9-20)26-17-19-7-6-16-27(18-19)25(29)23-10-4-5-11-23/h1-3,8-10,12-15,19H,4-7,11,16-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAODLQDRXUNWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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